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DS-1001b, also known as Safusidenib, is an orally bioavailable, potent, and selective small-
molecule inhibitor of mutated isocitrate dehydrogenase 1 (IDH1). It is specifically designed to
penetrate the blood-brain barrier, making it a promising therapeutic agent for gliomas harboring
IDH1 mutations. This guide provides a comprehensive overview of the pharmacokinetic and
pharmacodynamic properties of DS-1001b, drawing from preclinical and clinical data.

Pharmacokinetics

DS-1001b has been evaluated in both preclinical models and a first-in-human Phase | clinical
trial (NCT03030066) in patients with recurrent or progressive IDH1-mutant gliomas.[1][2][3][4]

Preclinical Pharmacokinetics

In preclinical studies using mice, DS-1001a (the free form of DS-1001b) demonstrated the
ability to cross the blood-brain barrier.[5] Following oral administration, the area under the
curve (AUC) for DS-1001a in the brain was found to be approximately 65% of that in the
plasma, indicating significant brain penetration.[5]
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Parameter Value Species Dosage

Brain AUC / Plasma

~0.65 Mice 10 mg/kg (oral
AUC Ratio olkg (oral)

Caption: Preclinical
Brain Penetration of
DS-1001a in Mice.[5]

Clinical Pharmacokinetics

The Phase | trial (NCT03030066) in patients with IDH1-mutant gliomas provided key insights
into the clinical pharmacokinetics of DS-1001b. The drug was administered orally twice daily
(bid) in a dose-escalation manner, ranging from 125 mg to 1400 mg.[1][2][3]

Key findings from the clinical study include:

o Dose-Dependent Exposure: Both the peak plasma concentration (Cmax) and the area under
the curve (AUC) of DS-1001b increased in a dose-dependent manner.[1][4]

o Brain Penetration: In a subset of three patients who underwent surgery, the brain-to-plasma
ratio of the free form of DS-1001b ranged from 0.19 to 0.77, confirming its ability to penetrate
the human brain.[1][4]

e Maximum Tolerated Dose (MTD): The MTD was not reached in the Phase | study at doses
up to 1400 mg twice daily.[1][3][4]

Dose Level (mg bid) Key Pharmacokinetic Observations

125 - 1400 Dose-dependent increase in Cmax and AUC.

Brain/Plasma Ratio of free DS-1001b: 0.19 -

Not Specified ) i
0.77 in 3 patients.

Caption: Summary of Clinical Pharmacokinetic
Findings for DS-1001b.[1][4]

Pharmacodynamics
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The primary pharmacodynamic effect of DS-1001b is the inhibition of the mutated IDH1
enzyme, leading to a reduction in the oncometabolite D-2-hydroxyglutarate (2-HG).[2][6]

Preclinical Pharmacodynamics

In a patient-derived orthotopic xenograft model of glioblastoma with an IDH1 mutation,
continuous administration of DS-1001b led to a significant decrease in 2-HG levels in the
tumor.[5] This reduction in 2-HG was associated with the induction of glial differentiation, as
evidenced by increased expression of glial fibrillary acidic protein (GFAP).[5]

Model Key Pharmacodynamic Effects

] ) ] - Decreased tumor 2-HG levels- Induced glial
Patient-Derived Xenograft (Glioblastoma) ] o ]
differentiation (increased GFAP expression)

Caption: Preclinical Pharmacodynamic Effects
of DS-1001b.[5]

Clinical Pharmacodynamics

In the Phase | clinical trial, the pharmacodynamic effects of DS-1001b were assessed by
measuring 2-HG levels in tumor samples obtained from patients who underwent surgery.[1][2] A
significant reduction in tumor 2-HG levels was observed in on-treatment samples compared to
pre-study archived samples.[2][7]

Assessment Result

Significantly lower in on-treatment samples
Tumor 2-HG Levels
compared to pre-study samples.

Caption: Clinical Pharmacodynamic Effect of
DS-1001b on Tumor 2-HG Levels.[2][7]

Mechanism of Action and Signaling Pathway

Mutations in the IDH1 enzyme lead to a neomorphic activity, causing the conversion of a-
ketoglutarate (a-KG) to the oncometabolite 2-HG.[2][6] High levels of 2-HG competitively inhibit
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a-KG-dependent dioxygenases, including histone demethylases, leading to epigenetic
dysregulation and a block in cell differentiation, which contributes to oncogenesis.[8][9]

DS-1001b is a selective inhibitor of the mutated IDH1 enzyme.[2] By binding to the mutant
enzyme, DS-1001b blocks the production of 2-HG. The resulting decrease in 2-HG levels is
believed to reverse the epigenetic block, allowing for normal cellular differentiation and
inhibiting tumor growth.[5][10]

Therapeutic Intervention IDH1-Mutant Glioma Cell

Inhibits a-KG-dependent
DS-1001b Inhibits 2.+ N enetic b
(Oncometabolite) | (Histone Hypermethylation)

Normal Cell

Wild-Type
IDH1

a-Ketoglutarate

Click to download full resolution via product page

Caption: Mechanism of action of DS-1001b in IDH1-mutant glioma.

Experimental Protocols
Phase I Clinical Trial (NCT03030066)

o Study Design: This was a first-in-human, multicenter, open-label, dose-escalation Phase |
study.[1][2][3]

o Patient Population: Eligible patients had recurrent or progressive IDH1-mutant (R132)
glioma.[2][11]

o Treatment: DS-1001b was administered orally twice daily in continuous 28-day cycles.[2]
Dose escalation followed a modified continual reassessment method.[1][2]
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» Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis of DS-1001b were
collected at pre-defined time points, including pre-dose and at multiple time points post-dose

on days 1 and 8 of the first cycle.[2]

e Pharmacodynamic Assessment: For patients undergoing salvage surgery, tumor samples
were collected to measure the levels of DS-1001b and 2-HG.[1][2]

e Analytical Methods: Concentrations of DS-1001b and 2-HG in plasma and tumor tissue were
measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
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Caption: Workflow of the Phase I clinical trial of DS-1001b.

Preclinical Patient-Derived Xenograft (PDX) Model

e Animal Model: SCID-Beige mice were used for the study.[5]
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Tumor Implantation: A glioblastoma patient-derived xenograft with a heterozygous
IDH1R132H mutation was used.[5] Tumor cells were implanted either subcutaneously or
intracranially.[5]

Treatment: DS-1001b was administered orally.[5]

Pharmacokinetic Analysis: To assess brain penetration, 14C-labelled DS-1001a was
administered orally to mice, and concentrations in plasma and cerebrum were measured
over time.[5]

Pharmacodynamic Analysis: Tumor levels of 2-HG were measured. Immunohistochemistry
was performed to assess the expression of GFAP as a marker of glial differentiation.[5]

Patient-Derived Xenograft Model
(IDH1R132H Glioblastoma)
Subcutaneous or Intracranial
Tumor Implantation in Mice
[Oral Administration of DS- 1001b Vehicle Control

[(14532_“;88222?&?&?% on)] [ Pharmacodynamic Analysis ] L(Tumor Growth Monltorlng]

Measure Plasma and Brain Measure Tumor 2-HG Levels
Concentrations and GFAP Expression

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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